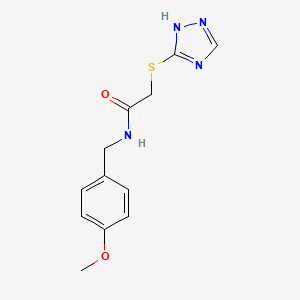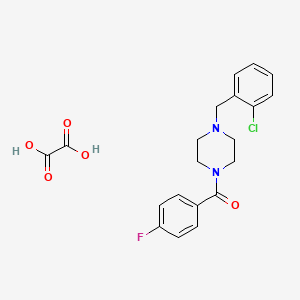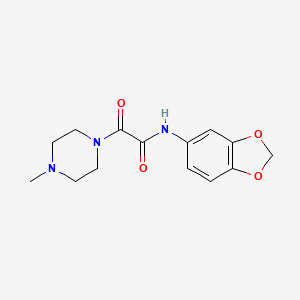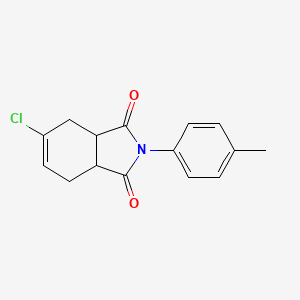
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide, also known as DBCO-Br, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of cyclopropane carboxamides and is widely used in chemical biology and bioorthogonal chemistry.
作用机制
The mechanism of action of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide involves the formation of a covalent bond between the DBCO moiety and the azide group on the target biomolecule. This reaction is highly specific and occurs rapidly, allowing for the efficient labeling of biomolecules in vivo.
Biochemical and Physiological Effects:
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide has been shown to have minimal biochemical and physiological effects on living systems. It is non-toxic and does not interfere with normal cellular processes, making it an ideal reagent for in vivo labeling experiments.
实验室实验的优点和局限性
One of the major advantages of using 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide in lab experiments is its high reactivity towards azide groups, which allows for the selective labeling of biomolecules in living systems. Additionally, 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is non-toxic and does not interfere with normal cellular processes, making it an ideal reagent for in vivo experiments.
However, one limitation of using 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is that it requires the presence of an azide group on the target biomolecule. This can limit its applicability in certain experiments where the target molecule does not contain an azide group.
未来方向
There are several future directions for the use of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide in scientific research. One potential application is in the development of targeted drug delivery systems, where 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide could be used to selectively label and deliver drugs to specific cells or tissues.
Another potential application is in the development of imaging techniques, where 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide could be used to label specific biomolecules for visualization using various imaging modalities.
Overall, 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is a promising reagent with a wide range of applications in scientific research. Its unique properties make it an ideal tool for selective labeling of biomolecules in living systems, and its potential applications are vast and varied.
合成方法
The synthesis of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide involves the reaction of 2-bromopyridine with cyclopropanecarboxylic acid, followed by the addition of N-methylmorpholine and triphosgene. The resulting compound is then purified using column chromatography to obtain the final product.
科学研究应用
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide has shown great potential in scientific research, particularly in the field of chemical biology. It is widely used as a bioorthogonal reagent due to its high reactivity towards azide groups. This property allows for the selective labeling of biomolecules, such as proteins and nucleic acids, in living systems.
属性
IUPAC Name |
2,2-dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O/c1-10(7-11(10,12)13)9(16)15-6-8-4-2-3-5-14-8/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDTMKPMKJMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5029173.png)


![2-{[5-acetyl-4-(4-bromophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5029188.png)

![ethyl 4-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5029221.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)

![3-benzylspiro[1,3-benzoxazine-2,2'-chromen]-4(3H)-one](/img/structure/B5029241.png)
![5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
![methyl 3-[(2-chlorophenyl)amino]-3-oxopropanoate](/img/structure/B5029264.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)